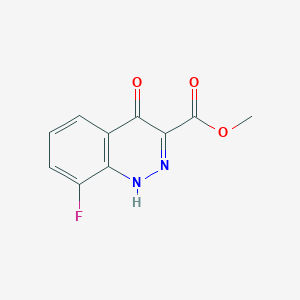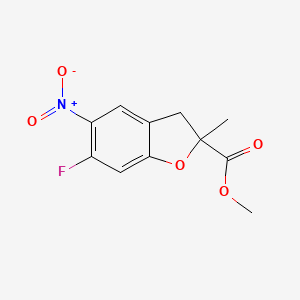
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a fluorine atom, a nitro group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable benzofuran precursor, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in structure but with a different core ring system.
Indole Derivatives: Share similar biological activities and synthetic routes
Uniqueness
Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and nitro group make it particularly interesting for further research and development.
Propiedades
Fórmula molecular |
C11H10FNO5 |
|---|---|
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
methyl 6-fluoro-2-methyl-5-nitro-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H10FNO5/c1-11(10(14)17-2)5-6-3-8(13(15)16)7(12)4-9(6)18-11/h3-4H,5H2,1-2H3 |
Clave InChI |
DEASFBNGQHTWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
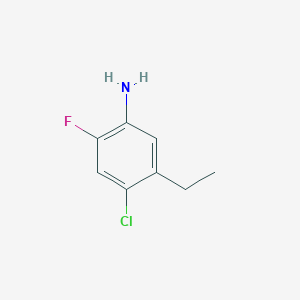

![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
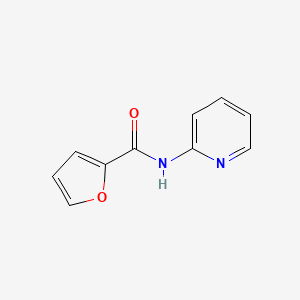
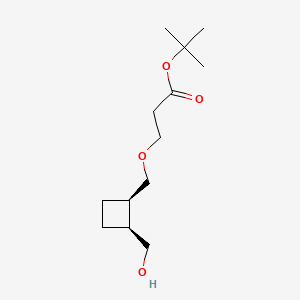


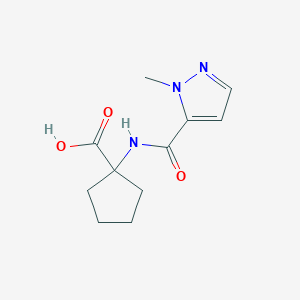

![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
